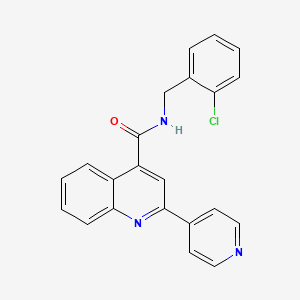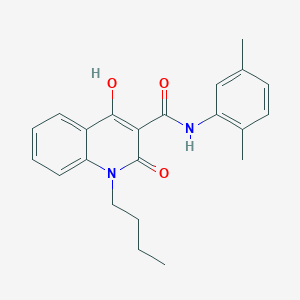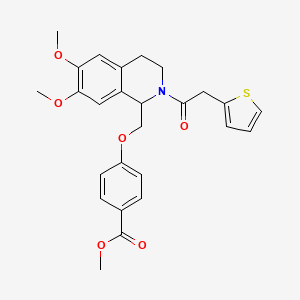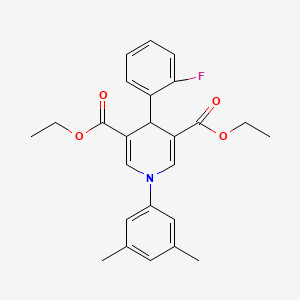![molecular formula C31H27N3O3 B11213480 N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-diphenylquinoxaline-6-carboxamide](/img/structure/B11213480.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-diphenylquinoxaline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-diphenylquinoxaline-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline core, which is known for its biological activity, and is substituted with phenyl and dimethoxyphenyl groups, enhancing its chemical reactivity and potential for diverse applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-diphenylquinoxaline-6-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a diketone, such as benzil, under acidic conditions.
Substitution Reactions: The quinoxaline core is then subjected to substitution reactions to introduce the phenyl and dimethoxyphenyl groups. This can be done using appropriate halides and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for each step.
化学反应分析
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-diphenylquinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoxaline core to a dihydroquinoxaline.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, introducing various functional groups depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halides with a base like potassium carbonate.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxalines depending on the electrophile used.
科学研究应用
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-diphenylquinoxaline-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-diphenylquinoxaline-6-carboxamide involves its interaction with various molecular targets. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The dimethoxyphenyl groups enhance its ability to penetrate cell membranes, increasing its efficacy.
相似化合物的比较
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide
- 3,4-Dimethoxyphenethylamine
- N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-diphenylquinoxaline-6-carboxamide stands out due to its quinoxaline core, which is less common in similar compounds. This core provides unique biological activity and chemical reactivity, making it a valuable compound for various applications.
属性
分子式 |
C31H27N3O3 |
|---|---|
分子量 |
489.6 g/mol |
IUPAC 名称 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-diphenylquinoxaline-6-carboxamide |
InChI |
InChI=1S/C31H27N3O3/c1-36-27-16-13-21(19-28(27)37-2)17-18-32-31(35)24-14-15-25-26(20-24)34-30(23-11-7-4-8-12-23)29(33-25)22-9-5-3-6-10-22/h3-16,19-20H,17-18H2,1-2H3,(H,32,35) |
InChI 键 |
LGPJXNNTQSJVOY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(3-chloro-4-methylphenyl)-N-(2-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11213405.png)
![5-[4-Chloro-2-(difluoromethoxy)phenyl]-7-(4-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11213412.png)
![N-[(4-methoxyphenyl)methyl]-2,3-bis(4-methylphenyl)quinoxaline-6-carboxamide](/img/structure/B11213419.png)
![Dimethyl 1-(4-fluorobenzyl)-4-[2-(propan-2-yloxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11213425.png)
![1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11213442.png)
![N-(2,5-dichlorophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11213459.png)

![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide](/img/structure/B11213461.png)
![7-(4-bromophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11213466.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/structure/B11213467.png)



![1-(4-chloro-2-methylphenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11213509.png)
